Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-
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Overview
Description
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-]: is an organotellurium compound characterized by the presence of tellurium atoms within its molecular structure
Preparation Methods
The synthesis of Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] typically involves the reaction of tellurium-containing reagents with benzene derivatives. Specific synthetic routes and reaction conditions may vary, but common methods include:
Direct Telluration: This involves the direct introduction of tellurium into the benzene ring using tellurium tetrachloride or other tellurium halides under controlled conditions.
Organometallic Pathways: Utilizing organometallic reagents such as Grignard reagents or organolithium compounds to introduce tellurium into the benzene framework.
Industrial Production: Large-scale production may involve optimized catalytic processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized using oxidizing agents like hydrogen peroxide or nitric acid, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tellurium hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, facilitated by reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various tellurium-containing derivatives and substituted benzene compounds.
Scientific Research Applications
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism by which Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The tellurium atoms can interact with various biomolecules, including proteins and nucleic acids, potentially leading to alterations in their structure and function.
Pathways Involved: The compound may influence oxidative stress pathways, modulate enzyme activity, and affect cellular signaling processes.
Comparison with Similar Compounds
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] can be compared with other organotellurium compounds, such as:
Benzene, 1,1’-methylenebis[4-isocyanato-]: Similar in structure but contains isocyanate groups instead of tellurium.
Benzene, 1,1’-methylenebis[2-methyl-]: Contains methyl groups instead of tellurium, leading to different chemical properties and reactivity.
Benzene, 1,1’-methylenebis[4-chloro-]: Contains chlorine atoms, resulting in distinct chemical behavior compared to tellurium-containing compounds.
The uniqueness of Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] lies in its tellurium content, which imparts specific chemical and biological properties not observed in its analogs.
Properties
CAS No. |
27976-44-9 |
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Molecular Formula |
C15H16O2Te2 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
1-methoxy-4-[(4-methoxyphenyl)tellanylmethyltellanyl]benzene |
InChI |
InChI=1S/C15H16O2Te2/c1-16-12-3-7-14(8-4-12)18-11-19-15-9-5-13(17-2)6-10-15/h3-10H,11H2,1-2H3 |
InChI Key |
KADRBRDHNWORIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Te]C[Te]C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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